molecular formula C13H13FN2O2S B1408282 2-(2-Fluorophenylamino)-5-methylthiazole-4-carboxylic acid ethyl ester CAS No. 1774291-74-5

2-(2-Fluorophenylamino)-5-methylthiazole-4-carboxylic acid ethyl ester

Cat. No. B1408282
CAS RN: 1774291-74-5
M. Wt: 280.32 g/mol
InChI Key: BVGWTVIAGVWYOL-UHFFFAOYSA-N
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Description

2-(2-Fluorophenylamino)-5-methylthiazole-4-carboxylic acid ethyl ester (FPMTE) is an organic compound that has been studied for its potential applications in the field of medicinal chemistry. FPMTE is a derivative of thiazole, which is a five-membered heterocyclic compound containing sulfur and nitrogen. The synthesis of FPMTE has been studied in detail and its structure has been characterized using various spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS). In addition, FPMTE has been found to have a wide range of biological activities, including anti-inflammatory, anti-bacterial, and anti-tumor properties.

Scientific Research Applications

Synthesis and Derivative Formation

This compound is involved in the synthesis of various derivatives through chemical reactions that introduce different functional groups, enhancing its utility in developing new molecules. For instance, acylation, methylation, and the conversion into esters have been described as steps in producing N-substituted amino derivatives, showcasing the compound's versatility as a building block in organic synthesis (Dovlatyan et al., 2004). Furthermore, the photolysis process in the presence of thioamides to yield thiazole-5-carboxylate esters highlights its reactivity under specific conditions, offering moderate yields of potentially bioactive thiazole derivatives (Fong et al., 2004).

Antitumor and Antiviral Activities

The compound and its derivatives have been investigated for antitumor and antiviral activities. A series of amino acid ester derivatives containing the fluorouracil moiety, synthesized from this compound, showed inhibitory effects against leukemia and liver cancer cells, suggesting potential for antitumor applications (Xiong et al., 2009). Additionally, new N-amino-1,2,3-triazole derivatives demonstrated significant antiviral effects against Cantagalo virus replication, indicating the compound's utility in generating antiviral agents (Jordão et al., 2009).

Detection and Sensing Applications

Ethyl 2-(4-(acryloyloxy)-3-formylphenyl)-4-methylthiazole-5-carboxylate, a derivative of the target compound, has been designed and synthesized for colorimetric and ratiometric fluorescent probing. This application is crucial for the rapid, sensitive, and selective detection of biothiols in physiological media, demonstrating the compound's relevance in analytical chemistry and diagnostics (Wang et al., 2017).

Antimicrobial Studies

Derivatives of the compound have been subjected to antimicrobial studies, showing activity against various bacterial and fungal strains. This highlights its potential as a precursor in synthesizing agents with antibacterial and antifungal properties, contributing to the search for new treatments for infectious diseases (Desai et al., 2019).

properties

IUPAC Name

ethyl 2-(2-fluoroanilino)-5-methyl-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN2O2S/c1-3-18-12(17)11-8(2)19-13(16-11)15-10-7-5-4-6-9(10)14/h4-7H,3H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVGWTVIAGVWYOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=N1)NC2=CC=CC=C2F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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